molecular formula C23H22N4OS B12183226 2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-ol

2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-ol

Cat. No.: B12183226
M. Wt: 402.5 g/mol
InChI Key: OPCAVQMDCZKSKH-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-ol is a complex organic compound that features a quinazolin-4-ol core linked to a benzimidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-ol typically involves multiple steps:

    Formation of the Benzimidazole Derivative: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol compound to introduce the thioether linkage.

    Quinazolin-4-ol Synthesis: The quinazolin-4-ol core is synthesized separately, often through the cyclization of anthranilic acid derivatives.

    Coupling Reaction: Finally, the benzimidazole-thioether intermediate is coupled with the quinazolin-4-ol core under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolin-4-ol core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound and its derivatives are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-amine
  • 2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-carboxylic acid

Uniqueness

Compared to similar compounds, 2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-ol stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity

Properties

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

2-[1-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]ethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C23H22N4OS/c1-15(21-24-18-12-6-5-11-17(18)22(28)26-21)29-23-25-19-13-7-8-14-20(19)27(23)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,24,26,28)

InChI Key

OPCAVQMDCZKSKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NC4=C(N3C5=CC=CC=C5)CCCC4

Origin of Product

United States

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